N-(2,5-dimethoxyphenyl)-N'-(2-fluoro-5-nitrophenyl)urea
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Overview
Description
N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a fluoro and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-nitrophenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 2-fluoro-5-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the aromatic ring can undergo oxidation to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones from the methoxy-substituted aromatic ring.
Reduction: Formation of N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-aminophenyl)urea.
Substitution: Formation of N-(2,5-dimethoxyphenyl)-N’-(2-substituted-5-nitrophenyl)urea.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-nitrophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of the methoxy, fluoro, and nitro groups can influence its binding affinity and selectivity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-N’-(2-chloro-5-nitrophenyl)urea
- N-(2,5-dimethoxyphenyl)-N’-(2-bromo-5-nitrophenyl)urea
- N-(2,5-dimethoxyphenyl)-N’-(2-iodo-5-nitrophenyl)urea
Uniqueness
N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-nitrophenyl)urea is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro, bromo, or iodo analogs.
Properties
CAS No. |
198139-97-8 |
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Molecular Formula |
C15H14FN3O5 |
Molecular Weight |
335.29 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2-fluoro-5-nitrophenyl)urea |
InChI |
InChI=1S/C15H14FN3O5/c1-23-10-4-6-14(24-2)13(8-10)18-15(20)17-12-7-9(19(21)22)3-5-11(12)16/h3-8H,1-2H3,(H2,17,18,20) |
InChI Key |
XJYCIXLYOXZUGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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